2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide, also known as BPTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA is a thienylacetamide derivative and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. This compound has also been demonstrated to have anticancer effects by inducing apoptosis and inhibiting the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, where it has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has several advantages for lab experiments, including its selectivity for COX-2, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. This compound also has a longer half-life than other NSAIDs, which allows for less frequent dosing. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and neuroprotective agent. Future research should focus on investigating the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential for clinical development in various diseases. Furthermore, the development of novel formulations and delivery systems for this compound may improve its solubility and stability, leading to increased bioavailability and efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(2-oxotetrahydro-3-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB). This compound has also demonstrated anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(2-oxothiolan-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c13-9-3-1-8(2-4-9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJBAIRULVARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.